molecular formula C7H11N3O2 B13315133 Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate

Cat. No.: B13315133
M. Wt: 169.18 g/mol
InChI Key: OHHUACMMORHAHY-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a heterocyclic ester featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position and a methyl propanoate moiety at the C4 position. This compound is of interest in medicinal chemistry due to the triazole scaffold’s versatility in drug design, particularly in modulating pharmacokinetic properties and target binding. The methyl ester group enhances solubility and serves as a metabolically labile prodrug motif.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(1-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-10(2)9-8-6/h4-5H,1-3H3

InChI Key

OHHUACMMORHAHY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=N1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce various substituted triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . Additionally, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Triazole Substituent Ester/Functional Group Molecular Weight (g/mol) Reported Activity
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate (Target) 1-methyl Methyl propanoate ~183.18 (calculated) Not explicitly reported
(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5a) 2-chlorophenyl 4-isobutylphenylpropanoate ~427.90 COX-2 inhibition (IC₅₀ = 0.12 µM)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Tetrazole and imidazole hybrid Methyl propanoate 313.34 (M+H⁺) Not explicitly reported
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (SY200255) N/A (non-triazole core) 4-chlorophenylpropanoate 248.11 (free base) Intermediate in drug synthesis
Key Observations:
  • Substituent Impact on Bioactivity : Compound 5a (aryl-substituted triazole) demonstrates potent COX-2 inhibition, suggesting that bulky aryl groups enhance target affinity. In contrast, the target compound’s 1-methyl group may prioritize metabolic stability over high-affinity binding .
  • Hybrid Systems : Compound 10 incorporates both tetrazole and imidazole rings, which could improve acidity (tetrazole) and hydrogen-bonding capacity compared to the target’s simpler triazole framework .
  • Non-Triazole Analogs: SY200255 highlights the role of ester groups in facilitating solubility and reactivity, even without a triazole core .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl ester in the target compound enhances hydrophilicity compared to SY200255’s 4-chlorophenyl group, which may reduce aqueous solubility .
  • Metabolic Stability : The 1-methyl group on the triazole likely slows oxidative metabolism relative to aryl-halogenated analogs (e.g., 5a ), which may undergo faster hepatic clearance .

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